DNA topoisomerase II inhibitor 1

Catalog No.
S12877499
CAS No.
M.F
C28H24N4O3S
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNA topoisomerase II inhibitor 1

Product Name

DNA topoisomerase II inhibitor 1

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone

Molecular Formula

C28H24N4O3S

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2

InChI Key

KYJLNQLOFWJHOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6

DNA topoisomerase II inhibitor 1 is a compound that specifically targets the enzyme DNA topoisomerase II, which plays a critical role in DNA replication and maintenance by managing DNA supercoiling and entanglement. This enzyme facilitates the transient cleavage of double-stranded DNA, allowing for the passage of another DNA strand through the break before re-ligating the strands. Inhibition of this enzyme leads to the accumulation of DNA breaks, ultimately resulting in cytotoxic effects that are particularly beneficial in cancer therapies where rapid cell division occurs.

The mechanism of action of DNA topoisomerase II inhibitor 1 involves the stabilization of the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to an increase in double-strand breaks. The compound acts as a "topoisomerase poison," facilitating the formation of these complexes that are detrimental to cell viability and function, particularly in rapidly dividing cancer cells .

DNA topoisomerase II inhibitor 1 exhibits significant biological activity as an anticancer agent. By inhibiting the action of topoisomerase II, it disrupts essential processes such as DNA replication and transcription, leading to increased levels of cellular DNA damage. This damage triggers apoptotic pathways, making it effective against various cancer cell lines. Studies have demonstrated that compounds in this class can induce apoptosis through mechanisms involving mitochondrial pathways and activation of caspases .

The synthesis of DNA topoisomerase II inhibitor 1 typically involves multi-step organic reactions that can include:

  • Formation of key intermediates: Starting materials are reacted under specific conditions to form intermediates with desired functional groups.
  • Cyclization reactions: These intermediates undergo cyclization to form the core structure characteristic of topoisomerase inhibitors.
  • Functional group modifications: Further reactions are performed to introduce substituents that enhance potency and selectivity towards topoisomerase II.

The exact synthetic route can vary based on the specific analog being produced but often employs techniques such as coupling reactions and selective reductions .

DNA topoisomerase II inhibitor 1 is primarily utilized in cancer therapy due to its ability to induce cell death in malignant cells. It is commonly used in:

  • Chemotherapy regimens: As part of combination therapies for various cancers including leukemia, testicular cancer, and small cell lung cancer.
  • Research settings: To study the mechanisms of DNA damage and repair, as well as the cellular responses to genotoxic stress.

Additionally, ongoing research is exploring its potential applications in treating other conditions where rapid cell proliferation occurs .

Interaction studies have shown that DNA topoisomerase II inhibitor 1 forms stable complexes with both topoisomerase II and DNA. This interaction is characterized by:

  • Increased covalent binding: The compound enhances the formation of covalent complexes between topoisomerase II and DNA, leading to persistent double-strand breaks.
  • Disruption of normal enzymatic function: By stabilizing these complexes, the inhibitor effectively halts the normal re-ligation process necessary for maintaining genomic integrity.

These interactions underscore its effectiveness as a chemotherapeutic agent by exploiting the vulnerabilities of cancer cells .

Several compounds share structural or functional similarities with DNA topoisomerase II inhibitor 1. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
EtoposideTopoisomerase II poisonDerived from podophyllotoxin; widely used in chemotherapy .
DoxorubicinTopoisomerase II poisonAnthracycline antibiotic; also intercalates with DNA .
MitoxantroneTopoisomerase II poisonSynthetic analog with additional immunosuppressive properties .
TeniposideTopoisomerase II poisonSemisynthetic derivative used for pediatric leukemia .
IrinotecanTopoisomerase I inhibitorDerived from camptothecin; primarily targets topoisomerase I .

Uniqueness: What sets DNA topoisomerase II inhibitor 1 apart from these compounds is its specific targeting mechanism that may involve unique structural motifs allowing for selective inhibition without affecting other cellular processes as significantly as some other inhibitors.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

496.15691181 g/mol

Monoisotopic Mass

496.15691181 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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